2-(2,6-dimethylphenoxy)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide
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Overview
Description
2-(2,6-dimethylphenoxy)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by its complex structure, which includes a phenoxy group, a methoxy group, a propoxy group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate halide.
Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting an amine with an acyl chloride or anhydride.
Introduction of the Methoxy and Propoxy Groups: These groups can be introduced through alkylation reactions, where methanol and propanol react with the appropriate intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethylphenoxy)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2,6-dimethylphenoxy)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenoxy)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-dimethylphenoxy)-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide
- 2-(2,6-dimethylphenoxy)-N-[3-(4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide
- 2-(2,6-dimethylphenoxy)-N-[3-(3-methoxy-4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide
Uniqueness
The uniqueness of 2-(2,6-dimethylphenoxy)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide lies in its specific combination of functional groups and the thiadiazole ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H25N3O4S |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide |
InChI |
InChI=1S/C22H25N3O4S/c1-5-11-28-17-10-9-16(12-18(17)27-4)21-24-22(30-25-21)23-19(26)13-29-20-14(2)7-6-8-15(20)3/h6-10,12H,5,11,13H2,1-4H3,(H,23,24,25,26) |
InChI Key |
OHJZUJOUTDKGPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)COC3=C(C=CC=C3C)C)OC |
Origin of Product |
United States |
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